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Methyl-tri(tetradecyl)azanium;bromide

Cat. No.: B13869538
M. Wt: 701.1 g/mol
InChI Key: WFMLFYKNIQZDHA-UHFFFAOYSA-M
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Description

Nomenclature and Structural Classification within Quaternary Ammonium (B1175870) Compounds

Trimethyl(tetradecyl)azanium;bromide is classified as a quaternary ammonium compound (QAC). nih.govwikipedia.org The structure of these compounds is characterized by a central nitrogen atom bonded to four organic groups, resulting in a polyatomic cation with a permanent positive charge, regardless of pH. wikipedia.org In this specific molecule, the nitrogen atom is covalently bonded to three methyl groups and one 14-carbon alkyl chain (a tetradecyl group). This cationic structure is balanced by a bromide anion. Due to the presence of a distinct polar head (the ammonium group) and a nonpolar tail (the hydrocarbon chain), it functions as a cationic surfactant. medchemexpress.comcaymanchem.com Its formal IUPAC name is trimethyl(tetradecyl)azanium;bromide. nih.gov

In scientific literature, trimethyl(tetradecyl)azanium;bromide is commonly referred to by several synonyms. The most prevalent are Tetradecyltrimethylammonium Bromide (TTAB) and Myristyltrimethylammonium Bromide (MiTMAB or MYTAB). medchemexpress.comnih.govnih.govmdpi.com The term "myristyl" is a common name for the tetradecyl (C14) alkyl chain. These designations are used interchangeably in research contexts.

Common SynonymAbbreviationCAS Number
Tetradecyltrimethylammonium BromideTTAB1119-97-7
Myristyltrimethylammonium BromideMiTMAB / MYTAB1119-97-7
Tetradonium Bromide-1119-97-7
Trimethylmyristylammonium bromide-1119-97-7
Quaternium-13-1119-97-7

Data sourced from PubChem CID 14250. nih.gov

Academic research frequently involves comparative studies with chemically related entities, particularly other alkyltrimethylammonium bromides (CnTABs). These compounds share the same trimethylammonium bromide head group but differ in the length of their alkyl chain (n). Commonly studied homologues include Dodecyltrimethylammonium (B156365) Bromide (DTAB, C12) and Hexadecyltrimethylammonium Bromide (CTAB, C16), which provide insight into how hydrophobicity influences the compound's properties and functions. researchgate.netresearchgate.netnih.gov

Structural isomerism in quaternary ammonium compounds involves variations in the arrangement of alkyl groups around the central nitrogen atom while maintaining the same molecular formula. researchgate.net While trimethyl(tetradecyl)azanium bromide is the most extensively studied structure for the formula C₁₇H₃₈N⁺, other isomers with the same atomic composition are theoretically possible.

For comparative research, the most important group of analogous compounds is the homologous series of single-chain alkyltrimethylammonium bromides (CnTABs). Studies systematically varying the alkyl chain length (e.g., n=10, 12, 14, 16) are fundamental to understanding structure-property relationships, including critical micelle concentration (CMC), surface tension, and biological activity. acs.orgresearchgate.net

Compound NameAbbreviationAlkyl Chain Length
Decyltrimethylammonium BromideC10TAB10 Carbons
Dodecyltrimethylammonium BromideDTAB / C12TAB12 Carbons
Tetradecyltrimethylammonium BromideTTAB / C14TAB14 Carbons
Hexadecyltrimethylammonium BromideCTAB / C16TAB16 Carbons

Another class of analogous compounds used in research are dimeric, or "gemini," surfactants. These molecules consist of two quaternary ammonium surfactant units connected by a spacer chain. nih.gov Comparing the behavior of TTAB to its dimeric counterparts provides insights into the effects of molecular architecture on self-assembly and interfacial properties. nih.gov

Historical Overview of Research Interest in Alkyltrimethylammonium Bromides

The scientific interest in alkyltrimethylammonium bromides, including TTAB, originated from the desire to understand their fundamental physicochemical properties as surfactants. Early research, dating back several decades, focused on their self-aggregation in aqueous solutions to form micelles. researchgate.netacs.org These studies characterized key parameters such as the critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization. acs.orgsigmaaldrich.com

A significant body of historical research also investigated the behavior of these compounds at interfaces, such as the air/water and oil/water boundaries. nih.gov This work was crucial for establishing the principles behind their function as detergents, emulsifiers, and wetting agents. Concurrently, their potent antimicrobial properties were recognized, leading to long-standing research into their efficacy as disinfectants and preservatives against a wide spectrum of microorganisms, with some literature on this action dating back to 1985. researchgate.net

Current Trajectories and Emerging Fields of Academic Inquiry

Modern research continues to build on this foundation while exploring more specialized and advanced applications for TTAB/MiTMAB.

Biochemistry and Cell Biology : A prominent area of current research is the use of MiTMAB as a small-molecule inhibitor of dynamin, a GTPase enzyme essential for endocytosis. nih.govresearchgate.net By targeting the interaction between dynamin and phospholipids (B1166683), MiTMAB serves as a critical tool for studying cellular membrane trafficking. nih.govresearchgate.net This line of inquiry has extended into cancer research, where MiTMAB has been shown to induce cytokinesis failure and preferentially inhibit the proliferation of cancer cells, suggesting dynamin as a potential therapeutic target. nih.gov

Materials Science and Nanotechnology : TTAB is widely used as a cationic surfactant in the synthesis of nanomaterials. It can act as a stabilizing agent or a structure-directing template in the formation of metallic nanoparticles, such as gold nanorods, and in the creation of mesoporous materials like ceria-zirconia solid solutions. mpbio.comchemicalbook.com

Biotechnology : In the field of biotechnology, MiTMAB has been investigated for its ability to improve the harvesting of microalgae. researchgate.net It enhances the flocculation of biomass and aids in the subsequent extraction of valuable intracellular pigments, offering a potential method to improve the efficiency of biofuel and bioproduct generation. researchgate.net

Analytical Chemistry : The compound serves as a surface-active aid in capillary electrophoresis. medchemexpress.comcaymanchem.com It is added to the buffer solution to form micelles or hemimicelles that interact with the inner wall of the capillary, which is useful for the separation of acidic and anionic species. caymanchem.commpbio.com

Pharmaceutical Sciences : Research is ongoing into the interactions between TTAB and various drug molecules. Studies explore the formation of mixed micelles, which can influence drug solubility and delivery, highlighting its potential utility in pharmaceutical formulations. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H90BrN B13869538 Methyl-tri(tetradecyl)azanium;bromide

Properties

Molecular Formula

C43H90BrN

Molecular Weight

701.1 g/mol

IUPAC Name

methyl-tri(tetradecyl)azanium;bromide

InChI

InChI=1S/C43H90N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44(4,42-39-36-33-30-27-24-21-18-15-12-9-6-2)43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-43H2,1-4H3;1H/q+1;/p-1

InChI Key

WFMLFYKNIQZDHA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[Br-]

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for Methyl Tri Tetradecyl Azanium;bromide

Conventional Synthetic Routes and Reaction Optimizations

The most conventional and widely employed method for the synthesis of quaternary ammonium (B1175870) salts is the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form the desired quaternary ammonium salt. In the context of synthesizing methyl-tri(tetradecyl)azanium;bromide, the key reactants are tritetradecylamine (B13791643) and methyl bromide.

(C₁₄H₂₉)₃N + CH₃Br → [CH₃(C₁₄H₂₉)₃N]⁺Br⁻

The synthesis of the tertiary amine precursor, tritetradecylamine, is a critical first step. A common approach involves the reaction of a long-chain alkyl halide, such as 1-bromotetradecane (B124005), with ammonia. However, this reaction typically yields a mixture of primary, secondary, and tertiary amines, making the isolation of the desired tritetradecylamine challenging. A more controlled synthesis involves a stepwise alkylation. For instance, ditetradecylamine (B1582990) can be prepared and subsequently reacted with a third equivalent of a tetradecyl halide. Given the challenges of direct tri-alkylation of ammonia, a more practical laboratory-scale synthesis of tritetradecylamine might involve the reaction of tetradecylamine (B48621) with two equivalents of 1-bromotetradecane in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction.

Once the tritetradecylamine precursor is obtained, the subsequent Menschutkin reaction with methyl bromide is performed. The optimization of this quaternization step is crucial for achieving a high yield and purity of the final product. Several factors influence the reaction rate and outcome:

Solvent: The Menschutkin reaction is generally favored in polar aprotic solvents, which can stabilize the charged transition state of this Sₙ2 reaction. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed. The choice of solvent can also influence the solubility of the reactants and the final product, which can be leveraged during the purification process.

Temperature: The reaction temperature is a critical parameter. Due to the steric hindrance posed by the three long tetradecyl chains, the reaction of tritetradecylamine with methyl bromide is expected to be slower than that of less hindered tertiary amines. Therefore, elevated temperatures are often necessary to drive the reaction to completion within a reasonable timeframe. However, excessively high temperatures can lead to side reactions, such as elimination reactions.

Stoichiometry: The molar ratio of the reactants can be adjusted to optimize the yield. An excess of the alkylating agent, methyl bromide, is often used to ensure complete conversion of the tertiary amine.

Reaction Time: The reaction time is dependent on the temperature, solvent, and the reactivity of the substrates. For sterically hindered amines, longer reaction times are typically required. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

A typical laboratory procedure would involve dissolving tritetradecylamine in a suitable polar aprotic solvent, followed by the addition of methyl bromide. The reaction mixture is then heated under reflux for an extended period until the reaction is complete.

ParameterConditionRationale
Precursor SynthesisStepwise alkylation of tetradecylamineAvoids the formation of mixed amine products that are difficult to separate.
Quaternization ReactionMenschutkin ReactionA well-established and versatile method for the synthesis of quaternary ammonium salts.
ReactantsTritetradecylamine and Methyl BromideDirect precursors to the target compound.
SolventPolar aprotic (e.g., DMF, Acetonitrile)Stabilizes the charged transition state, accelerating the Sₙ2 reaction.
TemperatureElevated (e.g., 50-100 °C)Overcomes the steric hindrance of the long alkyl chains and increases the reaction rate.
StoichiometryExcess Methyl BromideDrives the reaction towards completion and maximizes the yield of the quaternary salt.

Development of Novel Synthetic Approaches and Derivatization Techniques

While the Menschutkin reaction remains the cornerstone for the synthesis of quaternary ammonium salts, ongoing research focuses on developing more efficient and environmentally benign methodologies. For sterically hindered compounds like this compound, novel approaches that can overcome the inherent low reactivity are of particular interest.

One area of development is the use of alternative alkylating agents. While methyl bromide is effective, its gaseous nature and toxicity can pose handling challenges. Dimethyl sulfate (B86663) and methyl triflate are powerful methylating agents that are liquids and can sometimes offer milder reaction conditions or faster reaction rates. However, their use also requires careful handling due to their high toxicity.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions. For the quaternization of sterically hindered amines, microwave irradiation can significantly reduce reaction times from hours or days to minutes. This is attributed to efficient and uniform heating of the reaction mixture.

Another innovative approach involves the use of phase-transfer catalysis (PTC). While the product itself can act as a phase-transfer catalyst, the synthesis can sometimes be facilitated by the addition of a catalytic amount of a different phase-transfer catalyst, particularly if the reaction is carried out in a biphasic system.

Derivatization of the final quaternary ammonium salt can be performed to modify its properties. For instance, the bromide anion can be exchanged for other anions (e.g., chloride, iodide, tetrafluoroborate) through ion-exchange reactions. This can alter the solubility and other physicochemical properties of the compound.

Furthermore, the synthesis of analogous compounds with different alkyl chains or functional groups on the nitrogen atom can be achieved by employing different starting amines or alkylating agents. This allows for the creation of a library of related quaternary ammonium salts for structure-activity relationship studies.

Novel ApproachDescriptionPotential Advantage
Alternative Alkylating AgentsUse of dimethyl sulfate or methyl triflate instead of methyl bromide.May offer faster reaction rates or milder conditions; easier to handle than a gas.
Microwave-Assisted SynthesisEmploying microwave irradiation to heat the reaction mixture.Significant reduction in reaction time, potentially improving efficiency.
Phase-Transfer CatalysisUtilizing a catalyst to facilitate the reaction between reactants in different phases.Can enhance reaction rates and yields in heterogeneous reaction systems.
Anion ExchangeReplacing the bromide anion with other anions post-synthesis.Allows for the tuning of the compound's physical and chemical properties.

Purification and Isolation Methodologies for Research Applications

The purification and isolation of this compound are critical steps to obtain a product of high purity suitable for research applications. The long alkyl chains of this compound impart a significant hydrophobic character, which influences its solubility and purification strategy.

A common initial purification step involves the precipitation of the quaternary ammonium salt from the reaction mixture. After the reaction is complete, the solvent can be partially or fully removed under reduced pressure. The addition of a less polar solvent, in which the quaternary ammonium salt is insoluble, will cause it to precipitate. For a compound like this compound, which is soluble in polar aprotic solvents used for the reaction, the addition of a non-polar solvent such as hexane (B92381) or diethyl ether is an effective method for precipitation. The precipitated solid can then be collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials or non-polar byproducts, and dried under vacuum.

Recrystallization is a powerful technique for further purification. The choice of solvent system is crucial and often requires empirical determination. A suitable solvent system will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities dissolved in the mother liquor. For long-chain quaternary ammonium salts, a mixture of a polar solvent (to dissolve the ionic head) and a less polar solvent (to dissolve the alkyl chains) is often effective. Examples include mixtures of acetone (B3395972) and methanol (B129727), or ethanol (B145695) and ethyl acetate (B1210297).

Due to the surfactant nature of long-chain quaternary ammonium compounds, they may sometimes be difficult to crystallize and may instead form oils or waxy solids. In such cases, chromatographic techniques are invaluable for purification.

Column Chromatography: Silica (B1680970) gel chromatography can be used, although the highly polar nature of the quaternary ammonium salt can lead to strong adsorption and poor elution. Using a polar mobile phase, often containing a small amount of a modifying agent like methanol or triethylamine, can help to elute the compound. Reversed-phase chromatography, using a non-polar stationary phase (like C18-silica) and a polar mobile phase, is often more suitable for purifying hydrophobic compounds.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an excellent option. Reversed-phase ion-pair chromatography is a particularly effective technique for the separation of ionic compounds like quaternary ammonium salts. In this method, an ion-pairing agent is added to the mobile phase to form a neutral complex with the ionic analyte, which can then be separated on a standard reversed-phase column.

The purity of the final product is typically assessed using a combination of analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

MethodologyDescriptionApplication
PrecipitationAddition of a non-polar solvent (e.g., hexane, diethyl ether) to a solution of the product in a more polar solvent.Initial isolation and removal of non-polar impurities and excess reactants.
RecrystallizationDissolving the crude product in a hot solvent system and allowing it to crystallize upon cooling.Further purification to obtain a crystalline solid of high purity.
Column ChromatographySeparation based on differential adsorption on a stationary phase (e.g., silica gel or reversed-phase silica).Purification of non-crystalline products or removal of closely related impurities.
Preparative HPLCHigh-resolution chromatographic separation for obtaining highly pure samples.Final purification step for demanding research applications requiring very high purity.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Methyl-tri(tetradecyl)azanium;bromide and for analyzing the conformational behavior of its long alkyl chains in solution. Both ¹H and ¹³C NMR spectroscopy provide a detailed map of the chemical environment of each atom. Due to the lack of an N-H bond, quaternary ammonium (B1175870) groups can be challenging to unequivocally identify by NMR alone, as they lack the characteristic proton signal. nih.gov However, the signals from the alkyl chains and the methyl group attached to the nitrogen provide definitive structural confirmation.

In a typical ¹H NMR spectrum, distinct signals are expected for the methyl group protons directly attached to the positively charged nitrogen, the methylene (B1212753) protons adjacent to the nitrogen, the bulk of the methylene groups in the alkyl chains, and the terminal methyl groups of the tetradecyl chains. The protons on the methyl group and the α-methylene groups (N-CH₂-) are significantly deshielded due to the electron-withdrawing effect of the quaternary nitrogen, causing them to appear at a lower field (higher ppm value) compared to the other methylene groups. libretexts.org

¹³C NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are also influenced by their proximity to the electronegative nitrogen atom.

Conformational analysis of the long tetradecyl chains can be investigated through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). These studies can reveal through-space interactions between protons, providing insights into the folding and arrangement of the alkyl chains in different solvents. The flexibility of the long alkyl chains leads to a population-weighted average of multiple conformations in solution. mdpi.com

Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃ (Methyl on Nitrogen) ~ 3.3 Singlet 3H
N-CH₂- (Methylene adjacent to N) ~ 3.2 Multiplet 6H
-(CH₂)₁₂- (Bulk Methylene) ~ 1.2-1.4 Multiplet 72H

Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Type Predicted Chemical Shift (δ, ppm)
N-CH₃ (Methyl on Nitrogen) ~ 52
N-CH₂- (Methylene adjacent to N) ~ 65
N-CH₂-CH₂- ~ 26
-(CH₂)₁₀- ~ 29-30
-CH₂-CH₂-CH₃ ~ 32
-CH₂-CH₃ ~ 23

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Interaction Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for characterizing the vibrational modes of this compound. These complementary methods provide a molecular fingerprint, allowing for the identification of specific functional groups and insights into intermolecular interactions.

The IR spectrum is dominated by absorptions corresponding to the vibrations of the long alkyl chains. Key vibrational modes include the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups, which typically appear in the 2800-3000 cm⁻¹ region. vscht.cz The deformation (bending) vibrations of these groups are observed in the 1300-1500 cm⁻¹ range. libretexts.org The C-N bond stretching vibration is also a characteristic feature, although it can be weak and coupled with other vibrations. The long hydrocarbon chains also give rise to a characteristic "rocking" vibration around 720 cm⁻¹.

Raman spectroscopy provides complementary information. While C-H stretching modes are also visible, the C-C stretching vibrations within the alkyl backbone are often more prominent in the Raman spectrum, appearing in the 800-1200 cm⁻¹ region. researchgate.net These bands are sensitive to the conformational order of the alkyl chains; in the solid state, where the chains are typically in a more ordered, all-trans conformation, these bands are sharp and well-defined. In the liquid or solution state, these bands broaden due to increased conformational freedom. nih.gov The interaction between the quaternary ammonium cation and the bromide anion can also be probed, although the direct N⁺-Br⁻ vibration is typically in the far-IR region and not observed in standard mid-IR spectroscopy.

Predicted Vibrational Modes for this compound

Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Intensity
Asymmetric C-H Stretch (CH₃, CH₂) 2950 - 2970 2950 - 2970 Strong (IR), Medium (Raman)
Symmetric C-H Stretch (CH₃, CH₂) 2850 - 2870 2850 - 2870 Strong (IR), Strong (Raman)
CH₂ Scissoring (Deformation) ~ 1470 ~ 1470 Medium
CH₃ Asymmetric Deformation ~ 1460 ~ 1460 Medium
CH₃ Symmetric Deformation ~ 1380 ~ 1380 Medium
C-C Skeletal Vibrations Weak 1060 - 1130 Strong (Raman)
CH₂ Rocking ~ 720 Weak Medium

X-ray Diffraction Studies of Solid-State Structures and Aggregation

In the solid state, the long tetradecyl chains are expected to adopt a largely all-trans conformation to maximize van der Waals interactions and achieve dense packing. This often results in a layered or lamellar structure, where the charged headgroups (N⁺ and Br⁻) form an ionic layer, and the hydrophobic alkyl chains interdigitate in a separate layer. researchgate.net The crystal packing is a balance between the electrostatic interactions in the ionic layer and the hydrophobic interactions of the alkyl chains.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples and can confirm the crystalline nature of the material and identify its crystal phase. The diffraction pattern for long-chain ammonium salts typically shows a series of sharp peaks at low angles (large d-spacings), which correspond to the repeating distance of the lamellar layers.

Expected Crystallographic Parameters for a Long-Chain Quaternary Ammonium Salt

Parameter Expected Value/System
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1 (Common for similar salts)
Unit Cell Dimensions Highly dependent on packing, with one long axis
Alkyl Chain Conformation Predominantly all-trans

Cryo-Electron Microscopy and Advanced Imaging Techniques for Self-Assembled Architectures

As an amphiphilic molecule, this compound is expected to self-assemble into various supramolecular structures in aqueous solutions, such as micelles, vesicles, or bilayers. Cryo-Electron Microscopy (Cryo-EM) is a powerful imaging technique for visualizing these self-assembled architectures in their near-native, hydrated state. researchgate.net

The process involves rapidly freezing a thin film of the sample solution, trapping the self-assembled structures in vitreous ice. This prevents the formation of ice crystals that would damage the delicate structures and allows for high-resolution imaging in a transmission electron microscope. Cryo-EM can reveal the morphology (e.g., spherical micelles, elongated worm-like micelles, or vesicles), size, and lamellarity (for vesicles) of the aggregates formed by this compound. nih.gov

Advanced Cryo-EM techniques, such as single-particle analysis, could potentially be used to reconstruct three-dimensional models of highly uniform assemblies, like micelles. nih.gov This would provide unprecedented detail on the packing of the molecules within the aggregate, including the arrangement of the tetradecyl chains in the hydrophobic core and the organization of the methyl-azanium headgroups at the aqueous interface.

Self Assembly and Supramolecular Phenomena of Methyl Tri Tetradecyl Azanium;bromide in Aqueous and Non Aqueous Systems

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

The formation of micelles by Methyl-tri(tetradecyl)azanium bromide in aqueous solutions is a hallmark of its amphiphilic nature. This process is characterized by the Critical Micelle Concentration (CMC), the specific concentration at which surfactant monomers begin to aggregate into micelles. The CMC is a crucial parameter for understanding the physicochemical properties of the surfactant. In pure water at temperatures between 20-25°C, the CMC of this compound is reported to be in the range of 4-5 mM.

Conductivity measurements are a common and effective method for determining the CMC. By plotting the specific conductivity against the surfactant concentration, a distinct break in the slope of the plot indicates the onset of micelle formation. Studies have extensively used this technique to determine the CMC of Methyl-tri(tetradecyl)azanium bromide under various conditions.

The aggregation behavior is significantly influenced by the surrounding medium. For instance, the presence of salts like aluminum sulfate (B86663) in aqueous solutions has been shown to decrease the CMC. This effect is attributed to the shielding of the electrostatic repulsion between the cationic head groups of the surfactant molecules by the counterions from the salt, which promotes micelle formation at a lower surfactant concentration.

Thermodynamic Analysis of Micellization Processes

The spontaneity and energetic favorability of the micellization of Methyl-tri(tetradecyl)azanium bromide can be understood through thermodynamic analysis. Key thermodynamic parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization are typically calculated from the temperature dependence of the CMC.

The micellization process is generally spontaneous, as indicated by a negative Gibbs free energy of micellization. Studies on the interaction between TTAB and the antibiotic drug cefixime (B193813) trihydrate have shown that the micellization process is spontaneous under all studied conditions. researchgate.net Similarly, in mixtures with benzyldimethylhexadecylammonium chloride (BDHAC), the ΔG°m values are negative, confirming the spontaneous nature of micelle formation. mdpi.com

Thermodynamic ParameterGeneral ObservationSignificance
ΔG°m (Gibbs Free Energy) NegativeIndicates a spontaneous micellization process. researchgate.netmdpi.com
ΔH°m (Enthalpy) Generally NegativeSuggests the process is typically exothermic. researchgate.netmdpi.com
ΔS°m (Entropy) Generally PositiveDriven by the hydrophobic effect and the release of structured water molecules. researchgate.net

This table provides a generalized summary of the thermodynamic parameters for the micellization of Methyl-tri(tetradecyl)azanium bromide based on available research.

Influence of External Factors on Micellar Formation (e.g., temperature, co-solvents)

The self-assembly of Methyl-tri(tetradecyl)azanium bromide is highly sensitive to external conditions such as temperature and the presence of co-solvents.

Temperature: The effect of temperature on the CMC of alkyltrimethylammonium bromides, including the tetradecyl derivative, often shows a U-shaped curve, with a minimum CMC at a specific temperature. nih.gov For longer chain surfactants like TTAB, the CMC generally increases with temperature in many aqueous systems. researchgate.netnih.gov This increase suggests that at higher temperatures, the thermal energy of the system is sufficient to disrupt the structured water around the hydrophobic chains, making the transfer of the monomer from the aqueous phase to the micelle less favorable.

Co-solvents: The addition of organic co-solvents to aqueous solutions can significantly alter the micellization behavior.

Formamide (B127407): Studies have shown that in formamide-water mixtures, the CMC increases with both increasing temperature and increasing formamide content. The standard free energy of micellization becomes less negative as the formamide content rises, indicating that micellization is less favorable. This is attributed to formamide being a better solvent for the surfactant molecules than pure water, which reduces the solvophobic effect that drives aggregation. researchgate.netmdpi.com

Glycerol (B35011): The presence of glycerol also affects micelle formation. The CMC and the degree of counterion binding increase with the addition of glycerol. In glycerol-rich mixtures, a lower aggregation of the surfactant is observed, which is suggested to be due to the lower cohesive energy of the solvent system compared to pure water. nih.gov

Butanol: In the TTAB-butanol system, the entropy and enthalpy of micellization both increase with the concentration of butanol. nih.gov

Formation of Higher-Order Self-Assembled Structures (e.g., vesicles, liquid crystals)

Beyond the formation of simple spherical micelles, Methyl-tri(tetradecyl)azanium bromide can participate in the assembly of more complex, higher-order structures like vesicles and liquid crystals, often in the presence of other components.

Vesicles are spherical bilayers that enclose an aqueous core. While single-chain surfactants like TTAB typically form micelles, they can be induced to form vesicles under specific conditions, such as in mixtures with other surfactants. For instance, mixing cationic and anionic surfactants can lead to the formation of vesicles. While direct evidence for vesicle formation by pure TTAB is limited, it is a key component in many systems where vesicles are observed.

Liquid Crystals: In multicomponent systems, Methyl-tri(tetradecyl)azanium bromide can form various liquid crystalline phases. A study of the TTAB-water-octanol ternary system identified several anisotropic mesophases, including:

Nematic calamitic (NC)

Nematic discotic (ND)

Hexagonal (E)

Lamellar (D)

The formation of these phases is dependent on the concentration of the components. These ordered, yet fluid, structures demonstrate the versatility of TTAB in creating complex self-assembled materials.

Mechanisms of Self-Assembly and Aggregation Number Determination

The self-assembly of Methyl-tri(tetradecyl)azanium bromide is primarily driven by the hydrophobic effect, which promotes the aggregation of the nonpolar tetradecyl chains to minimize their contact with water. This is balanced by the electrostatic repulsion between the positively charged trimethylammonium head groups and the steric constraints of packing the molecules.

A key parameter that characterizes the resulting micelles is the aggregation number (N) , which is the average number of surfactant molecules in a single micelle. This number provides insight into the size and shape of the aggregates.

Several experimental techniques are employed to determine the aggregation number. One of the most common is Time-Resolved Fluorescence Quenching (TRFQ) . This method involves using a fluorescent probe (like pyrene) that is solubilized within the micelles and a quencher molecule that resides in the micellar phase. By analyzing the fluorescence decay kinetics, the aggregation number can be calculated. Studies have used this static quenching method to determine the micellar aggregation numbers for TTAB in various solvent systems. researchgate.netmdpi.com For example, in formamide-water mixtures, the aggregation number was observed to decrease as the formamide content increased. This decrease was attributed to an enhanced solvation in the formamide-rich mixtures, leading to an increase in the surface area per headgroup. researchgate.netmdpi.com Similarly, in glycerol-water mixtures, the aggregation number decreases as the glycerol content increases. nih.gov

Experimental TechniqueParameter DeterminedPrinciple
Conductivity Critical Micelle Concentration (CMC)Measures the change in electrical conductivity of the solution as micelles form.
Time-Resolved Fluorescence Quenching (TRFQ) Aggregation Number (N)Analyzes the quenching of a fluorescent probe within the micelles to determine the number of surfactant molecules per micelle. researchgate.netmdpi.com
Polarizing Microscopy Liquid Crystal PhasesIdentifies anisotropic phases based on their unique optical textures.

This table summarizes key techniques used to study the self-assembly of Methyl-tri(tetradecyl)azanium bromide.

Role in Supramolecular Host-Guest Systems and Complexation

Methyl-tri(tetradecyl)azanium bromide plays a significant role in supramolecular chemistry, particularly in the formation of host-guest complexes. The hydrophobic core and charged interface of its micelles provide unique microenvironments that can encapsulate or interact with various guest molecules.

A notable example is the complexation with cyclodextrins (CDs) . Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can act as host molecules, encapsulating the hydrophobic tails of surfactant "guest" molecules. This interaction has been studied for a homologous series of n-alkyltrimethylammonium bromides. The formation of these inclusion complexes alters the properties of the surfactant solution, for instance, by affecting the CMC. The stoichiometry of these complexes depends on the size of the cyclodextrin (B1172386) cavity and the length of the alkyl chain of the surfactant. For β-cyclodextrin, a 1:1 stoichiometry with surfactant molecules is typically observed. researchgate.net The formation of these host-guest compounds can lead to an increase in the CMC and the solubility of the surfactant.

The self-assembly of TTAB can also create what are known as supramolecular "Blackberry" structures when interacting with large inorganic clusters in aqueous solutions. These complex assemblies highlight the ability of the surfactant to organize not just itself, but also other molecular or nanoscale components into well-defined architectures.

Interactions of Methyl Tri Tetradecyl Azanium;bromide with Macromolecular and Colloidal Systems

Interactions with Polyelectrolytes and Charged Polymers

The interaction between cationic surfactants like Methyl-tri(tetradecyl)azanium;bromide and oppositely charged (anionic) polyelectrolytes in aqueous solutions is a well-studied phenomenon driven by a combination of electrostatic and hydrophobic forces. nih.govresearchgate.net

The formation of complexes between this compound and anionic polymers is initiated by strong electrostatic attraction. The positively charged quaternary ammonium (B1175870) headgroup is drawn to the negatively charged sites along the polyelectrolyte chain. nih.gov This initial binding is followed by a highly cooperative process driven by the hydrophobic interactions between the long tetradecyl chains of the surfactant molecules. researchgate.net

This cooperative binding leads to the formation of micelle-like aggregates of the surfactant along the polymer backbone at a surfactant concentration known as the critical aggregation concentration (cac). acs.org The cac is typically one to three orders of magnitude lower than the critical micelle concentration (cmc) of the free surfactant in solution, indicating that the polymer template significantly facilitates surfactant aggregation. acs.org The presence of three long tetradecyl chains in this compound would be expected to result in a very low cac due to exceptionally strong hydrophobic driving forces for aggregation.

Initial Electrostatic Binding: Cationic surfactant monomers bind to anionic sites on the polymer.

Cooperative Hydrophobic Aggregation: Subsequent surfactant molecules aggregate around the initially bound ones, driven by tail-tail hydrophobic interactions, forming micellar clusters.

Complex Maturation: As more surfactant binds, the polymer chain can become saturated, often leading to charge neutralization and subsequent charge inversion of the complex.

Table 1: Critical Aggregation Concentration (cac) for Alkyltrimethylammonium Bromides with Sodium Poly(styrenesulfonate) (NaPSS) This table presents data for analogous single-chain surfactants to illustrate the effect of alkyl chain length on the initiation of polymer-surfactant complex formation. A longer chain length, and by extension the multiple long chains of this compound, significantly lowers the concentration required for aggregation.

Surfactant CompoundAlkyl Chain Lengthcac with NaPSS (M)
Dodecyltrimethylammonium (B156365) Bromide (DTAB)C12~ 1.0 x 10-4
Tetradecyltrimethylammonium Bromide (TTAB)C14~ 1.0 x 10-5
Cetyltrimethylammonium Bromide (CTAB)C16~ 1.0 x 10-6

The stability and structure of surfactant-polymer complexes are sensitive to the solution environment. Competitive binding occurs when other species in the solution compete with the surfactant for binding sites on the polymer or interfere with the aggregation process. mdpi.comnih.gov

Competition with Other Surfactants: In mixed surfactant systems, competitive binding to the polymer will occur, influenced by the relative hydrophobicity and headgroup charge of the competing surfactants. nih.gov

Disassembly or phase separation of the complex is also a key phenomenon. Upon neutralization of the polyelectrolyte charge by the surfactant, the complex often becomes hydrophobic and may precipitate from the solution. nih.gov At much higher surfactant concentrations, this precipitate can re-dissolve. This is attributed to the formation of charged complexes where the polymer-micelle adducts are stabilized by an excess of bound surfactant, leading to charge inversion and renewed solubility. nih.gov

Interactions with Biological Membranes and Lipid Bilayers in Model Systems

Quaternary ammonium compounds with long alkyl chains are known to interact strongly with and disrupt biological membranes. nih.govyoutube.com The substantial hydrophobic nature of this compound, owing to its three tetradecyl tails, suggests a profound impact on lipid bilayer integrity.

The disruption of lipid membranes by cationic surfactants is a multi-stage process driven by the amphiphilic nature of the surfactant molecule. nih.gov

Adsorption: The cationic headgroup of this compound would initially adsorb to the surface of a negatively charged biological membrane (a common feature due to phospholipids (B1166683) like phosphatidylserine) via electrostatic attraction.

Insertion: The three hydrophobic tetradecyl tails then insert into the nonpolar core of the lipid bilayer. This insertion disrupts the ordered packing of the lipid molecules. nih.gov

Permeabilization and Lysis: As the concentration of the surfactant within the membrane increases, the bilayer structure is progressively destabilized. This can lead to the formation of transient pores, causing leakage of intracellular contents. At higher concentrations, the bilayer can be completely solubilized into mixed micelles composed of lipids and surfactant molecules, resulting in cell lysis. youtube.com

Research on similar cationic surfactants has shown that the longer and more numerous the alkyl chains, the greater the efficacy of membrane disruption. For instance, studies comparing dodecyltrimethylammonium bromide (DTAB) and cetyltrimethylammonium bromide (CTAB) demonstrated that the longer C16 chain of CTAB increased cell membrane permeability more effectively than the C12 chain of DTAB. youtube.com Therefore, the triple-chain structure of this compound is expected to be a potent membrane-disrupting agent.

The incorporation of surfactant molecules into a lipid bilayer alters its collective physical properties and phase behavior. The introduction of a bulky, triple-chain molecule like this compound would impose significant steric and curvature stress on the bilayer structure.

Such interactions can lead to several changes in the phase behavior of the lipid system:

Lowering of Phase Transition Temperature: Surfactant insertion disrupts the ordered packing of lipids in the gel (Lβ) phase, typically lowering the temperature of the main phase transition to the liquid-crystalline (Lα) phase.

Induction of Non-Lamellar Phases: The molecular shape of the surfactant plays a crucial role. The large hydrophobic volume of the three tetradecyl tails relative to the single methyl-ammonium headgroup imparts a significant inverted-cone shape to the molecule. This geometry can induce negative curvature in the lipid monolayer, promoting the formation of non-lamellar structures such as the hexagonal (HII) phase or cubic phases.

Phase Separation: Depending on the concentration and specific lipids involved, the surfactant may not mix ideally with the lipids, leading to the formation of distinct surfactant-rich and lipid-rich domains within the membrane.

Interactions with Proteins and Nucleic Acids for Research Tool Development

The potent electrostatic and hydrophobic interactions of this compound also enable it to bind strongly to biopolymers like proteins and nucleic acids, a property leveraged in various research applications.

The interaction of cationic surfactants with proteins is complex, involving both electrostatic and hydrophobic forces that typically lead to protein denaturation. mdpi.com The process generally occurs in stages:

Specific Electrostatic Binding: At very low concentrations, individual surfactant monomers bind to specific, oppositely charged sites on the protein surface. mdpi.com

Cooperative Binding and Unfolding: As the surfactant concentration increases to the cac, cooperative binding occurs, forming micelle-like clusters on the protein. The hydrophobic tails of these clusters interact with the hydrophobic core of the protein, causing it to unfold. This denatured state is often described by the "beads-on-a-string" model, where surfactant micelles are adsorbed along the now-flexible polypeptide chain. mdpi.com

Complex Saturation: At high concentrations, the unfolded protein becomes saturated with surfactant micelles.

The propensity for a cationic surfactant to unfold a protein increases with the length of its hydrophobic tail, as this enhances the hydrophobic interaction that drives denaturation. mdpi.com

The interaction between a cationic surfactant like this compound and a polyanion like DNA is dominated by electrostatics. The negatively charged phosphate (B84403) groups on the DNA backbone attract the positively charged surfactant headgroups. This binding leads to the progressive neutralization of the DNA's charge. As the charge is neutralized, the strong electrostatic repulsion that keeps the DNA chain in an extended coil conformation is eliminated. This allows the DNA to collapse and condense into compact, globular, or toroidal structures that are typically tens to hundreds of nanometers in size. This surfactant-induced DNA compaction is a foundational principle used in the development of non-viral gene delivery vectors.

Table 2: Summary of Interactions with Biomolecules This table summarizes the primary interaction forces and resulting effects for long-chain cationic surfactants with key biological macromolecules.

MacromoleculePrimary Driving Force(s)Key Effects & Outcomes
Anionic Polyelectrolytes Electrostatic Attraction, Hydrophobic InteractionComplex formation, precipitation/re-solubilization
Lipid Bilayers Hydrophobic Insertion, Electrostatic AttractionMembrane disruption, increased permeability, lysis, phase changes
Proteins Electrostatic Binding, Hydrophobic InteractionUnfolding and denaturation, formation of "beads-on-a-string" complexes
Nucleic Acids (DNA/RNA) Electrostatic AttractionCharge neutralization, condensation, and compaction

DNA Extraction Methodologies and Mechanistic Understanding

Trimethyl(tetradecyl)azanium;bromide, often referred to as Tetradecyltrimethylammonium bromide (TTAB) or Myristyltrimethylammonium bromide, is a key component in a widely used DNA extraction method, particularly for plant and fungal samples. This method is a variation of the cetyltrimethylammonium bromide (CTAB) protocol, which is adept at isolating high-quality DNA from organisms rich in polysaccharides and polyphenolic compounds that can inhibit downstream molecular analyses like PCR. academicjournals.orgzymoresearch.com

Methodology: The protocol involves disrupting the tissue in a CTAB or TTAB extraction buffer. arabidopsis.org This buffer typically contains the cationic detergent, a buffering agent (e.g., Tris-HCl), a chelating agent (e.g., EDTA), and a high concentration of salt (e.g., NaCl). arabidopsis.org The key steps are:

Lysis: Ground tissue is incubated in the hot (around 65°C) TTAB/CTAB buffer. The detergent solubilizes the cell membranes and walls, releasing the cellular contents. zymoresearch.com

Purification: An organic solvent mixture, commonly chloroform (B151607):isoamyl alcohol, is added. This step denatures proteins and separates them from the aqueous phase containing the nucleic acids. nih.gov Polysaccharides, which are often problematic contaminants, are also separated from the DNA during this phase. academicjournals.org

Precipitation: The DNA is precipitated from the aqueous supernatant, typically using isopropanol (B130326) or ethanol (B145695). nih.gov The salt in the buffer helps to neutralize the charge on the DNA backbone, allowing it to precipitate.

Washing and Resuspension: The precipitated DNA pellet is washed with ethanol to remove residual salts and impurities before being dried and resuspended in a suitable buffer. nih.gov

Mechanistic Understanding: The effectiveness of Trimethyl(tetradecyl)azanium;bromide in this process stems from its cationic nature. In a low-salt environment, the positively charged surfactant forms complexes with the negatively charged phosphate backbone of DNA. However, the extraction buffer contains a high salt concentration. Under these conditions, the salt cations (Na+) shield the DNA's negative charges. This prevents the formation of a DNA-detergent precipitate, allowing the detergent to instead form complexes with polysaccharides and other cellular debris, which are then removed during the chloroform extraction phase. zymoresearch.comescholarship.org This selective removal of inhibitors is a primary advantage of this methodology.

Summary of Trimethyl(tetradecyl)azanium;bromide's Role in DNA Extraction
StepAction of Trimethyl(tetradecyl)azanium;bromideMechanism
Cell LysisSolubilizes lipid membranes and cell walls.The hydrophobic tail inserts into the lipid bilayer, disrupting the membrane integrity.
PurificationAids in the removal of polysaccharides and proteins.Forms complexes with cellular contaminants, which are then separated into the organic phase or interphase during centrifugation.
DNA PrecipitationKept in solution while contaminants are removed.High salt concentration in the buffer prevents the cationic detergent from precipitating with the anionic DNA.

Enzyme Inhibition Studies: Focusing on Molecular Mechanisms (e.g., Dynamin GTPase Inhibition)

Trimethyl(tetradecyl)azanium;bromide, under the common name Myristyltrimethylammonium bromide (MiTMAB), has been identified as a potent inhibitor of the enzyme dynamin. nih.gov Dynamins are large GTPase enzymes essential for membrane fission events in cells, most notably during clathrin-mediated endocytosis. nih.gov

Molecular Mechanism of Inhibition: Dynamin's function is critically dependent on its interaction with phospholipids in the cell membrane, which stimulates its GTPase activity. nih.gov MiTMAB acts as a surface-active small-molecule inhibitor that specifically targets this dynamin-phospholipid interaction. nih.govresearchgate.net

Research has shown that MiTMAB does not compete with the enzyme's substrate, GTP. Instead, it acts as a competitive inhibitor with respect to the phospholipid phosphatidylserine (B164497) (PS). researchgate.net The inhibition occurs because MiTMAB competes with PS for binding to dynamin's pleckstrin homology (PH) domain. The PH domain is the specific motif that anchors dynamin to the membrane by binding to phospholipids. By occupying this site, MiTMAB prevents dynamin from properly associating with the membrane, thereby inhibiting the lipid-stimulated GTP hydrolysis required for membrane constriction and fission. nih.govresearchgate.net

This inhibition of dynamin's GTPase activity effectively blocks multiple forms of endocytosis in various cell types. nih.gov The inhibitory effect is potent and reversible upon washout of the compound. nih.gov

Inhibition of Dynamin I by Trimethyl(tetradecyl)azanium;bromide (MiTMAB)
ParameterValueSignificance
Inhibitory Constant (Ki)940 ± 25 nMIndicates high-affinity binding and potent inhibition of dynamin GTPase activity. nih.gov
Mechanism vs. GTPNon-competitiveThe inhibitor does not bind to the GTP-binding site (active site). researchgate.net
Mechanism vs. Phosphatidylserine (PS)CompetitiveThe inhibitor directly competes with the phospholipid for binding to the PH domain. researchgate.net
Cellular TargetDynamin-phospholipid interactionPrevents dynamin recruitment to and assembly on the cell membrane. nih.gov

Interactions with Nanoparticles and Colloidal Dispersions

Trimethyl(tetradecyl)azanium;bromide is widely employed as a cationic surfactant in the synthesis and stabilization of various metallic nanoparticles and colloidal dispersions. nih.govmpbio.com Its role is crucial in controlling the size, shape, and stability of these nanomaterials.

When used in nanoparticle synthesis, the compound acts as a "capping agent" or stabilizer. nih.gov During the chemical reduction of a metal salt to form nanoparticles, the Trimethyl(tetradecyl)azanium;bromide molecules adsorb onto the surface of the nascent particles. The positively charged quaternary ammonium head groups orient towards the aqueous solvent, while the long hydrophobic tetradecyl tails interact with the nanoparticle surface.

This adsorbed layer provides colloidal stability through two primary mechanisms:

Electrostatic Repulsion: It creates a net positive surface charge on the nanoparticles, leading to strong repulsive forces between them. This prevents the particles from aggregating or clustering, which would otherwise lead to instability and precipitation of the colloid. mpbio.com

Steric Hindrance: The bulky alkyl chains provide a physical barrier that further helps to keep the particles separated.

Spectroscopic studies, such as Fourier transform infrared (FTIR) spectroscopy, have been used to investigate the interaction between the surfactant and the nanoparticle surface. For instance, in platinum nanoparticles capped with Trimethyl(tetradecyl)azanium;bromide, analysis showed that the ammonium cation layer is strongly bonded to the platinum surface. nih.gov This strong interaction can influence the electronic properties of the surface atoms, which is a critical factor in applications like catalysis. escholarship.org The surfactant has been utilized in the synthesis of various nanomaterials, including platinum nanoparticles and mesoporous ceria-zirconia solid solutions. nih.govmpbio.com

Theoretical and Computational Investigations of Methyl Tri Tetradecyl Azanium;bromide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, B3LYP-D3)

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic molecular properties of Methyl-tri(tetradecyl)azanium;bromide. Density Functional Theory (DFT) has emerged as a powerful tool for such investigations, with hybrid functionals like B3LYP, often augmented with dispersion corrections (e.g., B3LYP-D3), providing a balance between computational cost and accuracy.

These calculations can predict a range of molecular properties. For instance, the geometry of the Methyl-tri(tetradecyl)azanium cation, characterized by a central nitrogen atom bonded to a methyl group and three long tetradecyl chains, can be optimized to determine bond lengths, bond angles, and dihedral angles. The tetrahedral arrangement around the nitrogen atom is a key structural feature.

Furthermore, quantum chemical calculations provide insights into the electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The positive charge in the Methyl-tri(tetradecyl)azanium cation is primarily localized on the nitrogen atom and the adjacent carbon atoms of the alkyl chains. The HOMO and LUMO energy levels are indicative of the molecule's reactivity and electronic stability.

Below is a representative table of molecular properties that could be obtained for this compound using DFT calculations, based on typical findings for similar long-chain quaternary ammonium (B1175870) salts.

PropertyPredicted Value/CharacteristicMethod of Calculation
Optimized GeometryTetrahedral arrangement around the nitrogen atom.DFT/B3LYP-D3
Bond Length (N-C_methyl)~1.50 ÅDFT/B3LYP-D3
Bond Length (N-C_tetradecyl)~1.53 ÅDFT/B3LYP-D3
Bond Angle (C-N-C)~109.5°DFT/B3LYP-D3
Mulliken Charge on NPositive, localizedDFT
HOMO EnergyDFT/B3LYP-D3
LUMO EnergyDFT/B3LYP-D3
Dipole MomentNon-zero due to asymmetryDFT/B3LYP-D3

Note: The values in this table are illustrative and represent typical ranges observed for similar quaternary ammonium compounds. Specific calculations for this compound would be required for precise values.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules and their self-assembly in condensed phases, such as in aqueous solutions. For an amphiphilic molecule like this compound, with its charged headgroup and long hydrophobic tails, MD simulations can provide detailed information about its aggregation behavior, micelle formation, and interactions with surrounding solvent molecules.

In a typical MD simulation of this compound in water, the system would consist of multiple cations, bromide anions, and a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Simulations of similar long-chain quaternary ammonium salts have revealed several key dynamic processes. At low concentrations, the cations are individually hydrated, with water molecules forming a structured shell around the charged headgroup. The hydrophobic tails, however, tend to minimize their contact with water, leading to hydrophobic hydration.

As the concentration increases, the hydrophobic interactions drive the aggregation of the tetradecyl chains, leading to the formation of micelles. MD simulations can capture the entire process of micellization, from the initial random distribution of monomers to the formation of spherical or other shaped aggregates. The simulations can also provide insights into the structure of these micelles, including the arrangement of the cations within the micelle, the location of the bromide counterions, and the extent of water penetration into the micellar core.

The dynamic nature of these aggregates can also be studied. For instance, the exchange of monomers between the bulk solution and the micelles, as well as the fusion and fission of micelles, are dynamic processes that can be observed in long-time MD simulations.

The table below summarizes key dynamic and self-assembly properties of long-chain quaternary ammonium salts that can be investigated using MD simulations.

PropertyDescriptionSimulation Details
Hydration Shell StructureArrangement and orientation of water molecules around the cationic headgroup and hydrophobic tails.Analysis of radial distribution functions (RDFs) and spatial distribution functions (SDFs).
Aggregation NumberThe average number of cations in a micelle.Cluster analysis of cation positions over the simulation trajectory.
Micelle Shape and SizeCharacterization of the geometry (e.g., spherical, ellipsoidal) and dimensions of the aggregates.Calculation of the radius of gyration and shape parameters.
Counterion BindingThe extent to which bromide ions are associated with the micellar surface.Analysis of ion-ion RDFs and residence times of counterions near the headgroups.
Monomer Exchange DynamicsThe rate at which individual cations leave and join micelles.Can be inferred from long-time simulations by tracking individual molecules.
Diffusion CoefficientsThe translational motion of individual ions and micelles.Calculated from the mean squared displacement (MSD) over time.

Computational Modeling of Intermolecular Interactions and Binding Thermodynamics

Computational modeling plays a crucial role in quantifying the intermolecular interactions that govern the behavior of this compound in various environments. These models can be used to calculate interaction energies and to understand the thermodynamics of binding processes, such as the association of the cation with other molecules or surfaces.

The interaction between a Methyl-tri(tetradecyl)azanium cation and a bromide anion, for example, is primarily electrostatic. However, in an aqueous solution, this interaction is screened by the surrounding water molecules. Computational methods can be used to calculate the potential of mean force (PMF) between the ions, which represents the free energy profile as a function of their separation distance. This provides a quantitative measure of their effective interaction in solution.

Similarly, the hydrophobic interaction between the tetradecyl chains is a key driving force for self-assembly. While this is an entropic effect arising from the reorganization of water molecules, its strength can be estimated using computational techniques. The binding free energy of two or more cations can be calculated using methods such as umbrella sampling or thermodynamic integration in conjunction with MD simulations.

The binding of this compound to surfaces or macromolecules is another area where computational modeling is valuable. For instance, the adsorption of these cations onto a negatively charged surface can be simulated to understand the binding mechanism and to calculate the adsorption free energy. This involves a combination of electrostatic attraction between the cationic headgroup and the surface, as well as hydrophobic interactions of the alkyl chains.

The following table outlines some of the key intermolecular interactions and thermodynamic parameters that can be computationally modeled for systems containing this compound.

Interaction/ProcessComputational MethodKey Findings
Cation-Anion InteractionPotential of Mean Force (PMF) calculations from MD simulations.Provides the free energy profile of ion pairing in solution.
Cation-Cation Interaction (Hydrophobic)PMF calculations or free energy perturbation methods.Quantifies the strength of the hydrophobic driving force for aggregation.
Cation-Water InteractionAnalysis of interaction energies from MD simulations; quantum chemical calculations on small clusters.Determines the hydration energy and the structure of the hydration shell.
Binding to a SurfaceMD simulations of the cation at a solid-liquid or liquid-air interface.Elucidates the binding orientation and calculates the adsorption free energy.
Micellization ThermodynamicsCan be inferred from simulations at different temperatures to estimate enthalpy and entropy changes.Provides insight into the thermodynamic driving forces of self-assembly.

Methyl Tri Tetradecyl Azanium;bromide As a Reagent and Template in Advanced Materials Research

Application as a Phase Transfer Catalyst in Organic Synthesis Research

Phase Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgjetir.org The core principle of PTC involves a catalyst, the phase-transfer agent, which transports a reactant from one phase to another where the reaction can proceed. crdeepjournal.org Quaternary ammonium (B1175870) salts, such as Methyl-tri(tetradecyl)azanium;bromide, are exemplary phase-transfer catalysts due to their ability to dissolve in both aqueous and organic media. nih.gov

The catalytic cycle begins with the bromide anion of the catalyst being exchanged for the anion of the aqueous-phase reactant (e.g., hydroxide, cyanide). The lipophilic nature of the three long tetradecyl chains on the quaternary ammonium cation allows the newly formed ion pair to be extracted from the aqueous phase into the organic phase. nih.gov Once in the organic phase, the anion is highly reactive as it is poorly solvated and can readily react with the organic-soluble substrate. After the reaction, the catalyst cation is released and can return to the aqueous phase to begin the cycle anew, requiring only a catalytic amount. nih.gov

The use of PTC offers numerous advantages, including the elimination of the need for expensive, anhydrous, or aprotic solvents, the use of inexpensive aqueous reagents, and milder reaction conditions, which aligns with the principles of green chemistry. jetir.orgbiomedres.us The efficiency of the catalyst is often related to the length of the alkyl chains; longer chains enhance the catalyst's solubility in the organic phase, thereby increasing the reaction rate.

Reaction TypeOrganic SubstrateAqueous ReactantCatalyst SystemTypical ProductReference
Nucleophilic Substitution 1-BromooctaneSodium Cyanide (NaCN)Quaternary Ammonium Salt / H₂O-Toluene1-Cyanooctane crdeepjournal.org
Alkylation PhenylacetonitrileAlkyl Halide (e.g., Benzyl Bromide)Quaternary Ammonium Salt / aq. NaOHAlkylated Phenylacetonitrile crdeepjournal.org
Oxidation ToluenePotassium Permanganate (KMnO₄)Quaternary Ammonium Salt / H₂OBenzoic Acid nih.gov
Esterification Benzyl BromideSodium Acetate (B1210297)Tetrabutylammonium bromide (TBAB) / H₂OBenzyl Acetate biomedres.us

Role as a Structure-Directing Agent or Template in Nanomaterial Synthesis

In the synthesis of nanomaterials, controlling the size, shape, and morphology is crucial as these characteristics dictate the material's properties. Templating is a key strategy where a pre-existing guide with nanoscale features directs the formation of the desired nanostructure. rsc.org this compound, like other cationic surfactants such as cetyltrimethylammonium bromide (CTAB), serves as a "soft template" in these syntheses. thescipub.comnih.gov

In an aqueous solution above its critical micelle concentration (CMC), the surfactant molecules self-assemble into supramolecular structures like spherical or rod-shaped micelles. researchgate.net These micelles act as nanoreactors or templates. Inorganic precursor species are attracted to the charged surface of the micelles, often through electrostatic interactions. As the precursors hydrolyze and condense to form the inorganic material, the micellar structure directs their growth and assembly. thescipub.comresearchgate.net After the nanomaterial is formed, the organic template is typically removed through washing or calcination, leaving behind a nanostructured material with a specific morphology, such as nanoparticles or mesoporous frameworks. thescipub.com

The long tetradecyl chains of this compound are critical to forming the hydrophobic core of the micelle, while the charged methyl-azanium headgroup forms the hydrophilic surface that interacts with the inorganic precursors. researchgate.net By adjusting synthesis conditions such as temperature, pH, and surfactant concentration, researchers can manipulate the size and shape of the micelles, thereby tailoring the final architecture of the nanomaterial. thescipub.com This method has been successfully used to synthesize a variety of nanomaterials, including metal oxides, silica (B1680970), and metallic nanoparticles. thescipub.comnih.govnih.govresearchgate.net

Template CompoundInorganic PrecursorResulting NanomaterialKey FeaturesReference
Cetyltrimethylammonium bromide (CTAB) Tungsten(VI) chloride (WCl₆)Tungsten Oxide (WO₃) NanoparticlesMean size below 10 nm, narrow size distribution thescipub.comresearchgate.net
Cetyltrimethylammonium bromide (CTAB) Silver Nitrate (AgNO₃)Silver (Ag) Nanoparticle ChainsNanoparticles grafted onto cellulose (B213188) nanocrystal surfaces nih.gov
Tetradecyltrimethylammonium bromide (C₁₄TAB) Platinum PrecursorPlatinum (Pt) Nanoparticles12 nm nanoparticles capped with C₁₄TAB nih.gov
Tetramethylammonium (TMA⁺) Silicate (B1173343) solutionLTA ZeoliteControls formation of silicate oligomers and final zeolite structure rsc.org

Integration into Deep Eutectic Solvents (DESs) and Ionic Liquid Systems for Research

Deep Eutectic Solvents (DESs) represent a class of designer solvents that are often considered analogues to ionic liquids (ILs). nih.gov They are typically formed by mixing a quaternary ammonium salt, which acts as a Hydrogen Bond Acceptor (HBA), with a Hydrogen Bond Donor (HBD) such as a polyol (e.g., glycerol (B35011), ethylene (B1197577) glycol), carboxylic acid, or amide. nih.govresearchgate.net The resulting mixture exhibits a significant depression in its melting point, often becoming liquid at room temperature. nih.gov

This compound is well-suited to function as the HBA component in a DES formulation. The bromide anion can form strong hydrogen bonds with the HBD, disrupting the crystal lattice of the individual components and leading to the formation of the eutectic mixture. researchgate.net The properties of the resulting DES, such as viscosity, density, conductivity, and polarity, can be precisely tuned by selecting the appropriate HBD and adjusting the molar ratio between the HBA and HBD. researchgate.netelsevierpure.com

Compared to traditional ILs, DESs offer several advantages, including low cost, simple preparation with 100% atom economy, biodegradability, and low toxicity. nih.gov These properties make them attractive "green" solvents for a wide range of applications, including biomass processing, organic synthesis, and electrochemistry. nih.govresearchgate.net The integration of a long-chain quaternary ammonium salt like this compound could be used to create DESs with specific hydrophobic characteristics, potentially for applications in extraction or as media for reactions involving nonpolar substrates.

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Resulting Solvent SystemKey PropertiesReference
Tetrabutylammonium bromide (TBABr) Ethylene Glycol1:2 to 1:9Deep Eutectic SolventDensity and viscosity decrease with increasing temperature researchgate.net
Tetrabutylammonium bromide (TBABr) Glycerol1:2 to 1:9Deep Eutectic SolventHigher density and viscosity compared to glycol-based DESs researchgate.net
Choline Chloride (ChCl) Urea1:2Deep Eutectic SolventForms a clear liquid at room temperature nih.gov
Cetyltrimethylammonium bromide (CTAB) Ethylene Glycol1:6Deep Eutectic SolventEffective for lignin (B12514952) and xylan (B1165943) removal from rape straw researchgate.net
Tetrapropylammonium bromide (TPAB) Triethylene Glycol1:3Deep Eutectic SolventMinimum melting point of 253.95 K elsevierpure.com

Analytical Methodologies and Detection in Research Matrices

Chromatographic Techniques for Analysis and Quantification (e.g., HPLC, GC)

Chromatographic methods are powerful tools for the separation, identification, and quantification of QACs like Methyl-tri(tetradecyl)azanium;bromide. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a predominant technique due to the ionic and non-volatile nature of these compounds. rsc.orgproquest.com

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a robust method for analyzing QACs. nih.gov The separation is typically achieved on columns like C18 or specialized columns such as CAPCELL PAK CR. rsc.orgnih.gov Gradient elution is often employed using a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution of an ammonium (B1175870) salt, such as ammonium formate (B1220265), with an acid like formic acid to improve peak shape. rsc.org Electrospray ionization (ESI) is a common ionization source for MS detection, operating in the multiple reaction monitoring mode for enhanced selectivity and sensitivity. rsc.org This approach allows for the determination of QACs in various samples, including foodstuffs, with limits of quantification typically in the low µg/L range. rsc.org

Gas Chromatography (GC) is less direct for QAC analysis because they are non-volatile ionic compounds. american.educhromforum.org However, GC can be employed through pyrolysis-GC. american.eduresearchgate.net In this technique, the QAC undergoes thermal degradation, often via Hofmann elimination, in the hot GC injector port (around 250°C) to form volatile tertiary amines. american.edu These degradation products are then separated by the GC column and can be identified using a mass spectrometer (GC-MS). american.eduresearchgate.net This method has been successfully used for the identification and analysis of complex commercial QAC mixtures. american.edu

Table 1: Chromatographic Methods for Quaternary Ammonium Compound Analysis

Technique Column/Stationary Phase Mobile Phase/Carrier Gas Detection Method Key Findings
HPLC-MS/MS CAPCELL PAK CR 1:4 Acetonitrile–50 mmol L−1 ammonium formate aqueous solution containing 0.1% formic acid (gradient elution) Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode Effective for quantifying five QACs in foodstuffs with quantification limits of 10.00 μg L−1. rsc.org
LC-MS Supelcosil LC-CN (7.5 cm × 3 mm, 3 μm) Isocratic elution with H2O, 0.1% formic acid, 100 mM ammonium acetate (B1210297) (Solvent A) and Acetonitrile (Solvent B) (40:60) Q-Exactive HF Hybrid Quadrupole-Orbitrap mass spectrometer with ESI Rapid and sensitive method achieving chromatographic separation in less than 10 minutes with LODs ranging from 0.007 to 2.103 ng mL−1. nih.gov
Pyrolysis-GC/MS Standard GC column Helium or other inert carrier gas Mass Spectrometry (MS) QACs undergo Hofmann elimination in the hot injector port (250°C) to form volatile tertiary amines, which are then separated and identified. american.edu

Electrophoretic Methods (e.g., Capillary Electrophoresis for Separation of Anionic Species)

Capillary electrophoresis (CE) offers an alternative for the analysis of charged species like Methyl-tri(tetradecyl)azanium cation and its bromide counter-ion. CE methods are known for their high efficiency, short analysis times, and minimal sample consumption.

For the analysis of the cationic component, CE coupled with mass spectrometry has been established for various QACs, including herbicides and plant growth regulators. nih.gov A common electrolyte system consists of a formic acid-ammonium formate buffer with an organic modifier like methanol (B129727). nih.gov For the bromide anion, specific CE methods have been developed. Capillary isotachophoresis, for instance, has been used for the simultaneous determination of bromide and iodide ions. researchgate.net The separation principle relies on ion-pairing equilibria between the anions and a QAC, such as tetradecyldimethylbenzylammonium ion, present in the leading electrolyte. researchgate.net This interaction allows for the effective separation of halide ions that have similar ionic mobilities in aqueous solutions. researchgate.net Non-aqueous capillary electrophoresis (NACE) has also been shown to improve peak shape and achieve separation of structurally similar QAC homologues. nih.gov

Table 2: Electrophoretic Methods for Analysis of QACs and Associated Anions

Technique Analyte(s) Electrolyte/Buffer System Detection Method Key Findings
Capillary Electrophoresis-Mass Spectrometry Quaternary ammonium herbicides (e.g., paraquat, diquat) 200 mM formic acid-ammonium formate buffer (pH 3.0) with 50% methanol Electrospray Ionization Mass Spectrometry (ESI-MS) Achieved detection limits between 1 and 10 µg/L with electrokinetic injection. nih.gov
Capillary Isotachophoresis Bromide and Iodide ions Leading electrolyte containing 1.5 mM tetradecyldimethylbenzylammonium ion (pH 5.0) Potential gradient detector Complete separation of bromide and iodide ions was achieved based on differential ion-pairing interactions. researchgate.net
Non-aqueous Capillary Electrophoresis (NACE) Benzalkonium chloride homologues Methanol/acetonitrile (60:40, v/v) containing sodium acetate, trifluoroacetic acid, and sodium dodecyl sulfate (B86663) Direct Ultraviolet (UV) Improved peak shape and successful separation of four homologous QACs in a single run. nih.gov

Spectrophotometric and Fluorometric Techniques for Concentration and Interaction Studies

Spectrophotometric and fluorometric methods are valuable for determining the concentration of QACs and for studying their interactions with other molecules, particularly in the context of micelle formation and binding phenomena.

UV-Visible spectrophotometry can be used for the quantification of QACs through ion-pair extraction. sphinxsai.com In this method, the cationic surfactant forms a complex with an anionic dye, such as picric acid. sphinxsai.com This ion-pair is then extracted into an organic solvent, and the concentration is determined by measuring the absorbance of the organic phase at a specific wavelength. sphinxsai.com Spectrophotometry is also employed to study the interactions between QACs and dyes like methyl red to investigate micellization properties and complex formation. nih.gov

Fluorometric techniques offer high sensitivity for studying QACs. nih.gov These methods can involve the use of fluorescently labeled QACs or fluorescent probes that respond to the microenvironment of QAC micelles. nih.govbiorxiv.org For instance, a fluorescently labeled QAC analogue can be synthesized to study its localization and interaction with biological structures like bacterial cell envelopes. nih.govbiorxiv.org The fluorescence emission spectra of such compounds can provide information on their environment. nih.gov Another approach involves using fluorescent probes like fluorescein (B123965) isothiocyanate (FITC) or pyrene (B120774) to determine the critical micelle concentration (CMC) of QACs. researchgate.net Changes in the fluorescence intensity or spectral characteristics of the probe in the presence of the surfactant are used to monitor the formation of micelles. researchgate.netcsun.eduacs.org

Table 3: Spectrophotometric and Fluorometric Techniques for QAC Analysis

Technique Principle Application Key Findings
UV-Visible Spectrophotometry Formation of an ion-pair between the cationic surfactant and an anionic dye (e.g., picric acid), followed by extraction and absorbance measurement. sphinxsai.com Quantification of cetyltrimethylammonium bromide. sphinxsai.com The method was linear over a concentration range of 100-3000 ng mL-1 with a detection limit of 7.0 ng mL-1. sphinxsai.com
UV-Visible Spectrophotometry Monitoring spectral changes of a dye (e.g., methyl red) upon interaction with the surfactant. nih.gov Studying the interaction between methyl red and cetyltrimethylammonium bromide. nih.gov Indicated the formation of a complex between the dye and the surfactant, allowing for the study of micellar properties. nih.gov
Fluorometry Use of a fluorescently labeled QAC (NBD-DDA) to monitor its behavior. nih.govbiorxiv.org Investigating resistance mechanisms in bacteria. nih.govbiorxiv.org NBD-DDA was readily detected by flow cytometry and fluorescence microscopy, localizing to the bacterial cell envelope. nih.govbiorxiv.org
Fluorometry Using a fluorescent probe (e.g., FITC) whose fluorescence changes upon incorporation into surfactant micelles. researchgate.net Determination of critical micelle concentration (CMC) and quantification of QACs. researchgate.net A simple and sensitive method for determining the CMC and concentration of QACs like dodecyltrimethylammonium (B156365) bromide. researchgate.net

Structure Activity Relationship Sar Studies in Academic Contexts

Correlation of Alkyl Chain Length and Head Group Modifications with Self-Assembly Characteristics

The self-assembly of surfactants in solution is a hallmark of their behavior, leading to the formation of micelles and other aggregates above a certain concentration known as the critical micelle concentration (CMC). The geometry and size of the constituent molecules are determining factors in this process.

The packing of surfactant molecules into aggregates is governed by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail. The presence of three long alkyl chains in Methyl-tri(tetradecyl)azanium bromide would result in a large hydrophobic volume. This molecular geometry would likely favor the formation of non-spherical aggregates, such as vesicles or bilayers, as it would be sterically challenging to pack multiple of these bulky molecules into a spherical micelle. The orientation and packing density of the alkyl chains are crucial, with longer chains generally leading to more ordered and compact structures. nih.gov

Table 1: Effect of Alkyl Chain Length on Critical Micelle Concentration (CMC) for a Homologous Series of Alkyltrimethylammonium Bromide Surfactants

SurfactantNumber of Carbon Atoms in Alkyl ChainTypical CMC (mol/L) at 25°C
Decyltrimethylammonium bromide100.065
Dodecyltrimethylammonium (B156365) bromide120.016
Tetradecyltrimethylammonium bromide 14 0.0038
Hexadecyltrimethylammonium bromide160.00092
This table illustrates the general trend of decreasing CMC with increasing alkyl chain length for single-chain quaternary ammonium (B1175870) surfactants. Data is sourced from publicly available chemical databases and research articles.

Impact of Counterion Variations on Physicochemical and Interfacial Behavior

The nature of the counterion in ionic surfactants plays a significant role in their self-assembly and interfacial properties. In the case of Methyl-tri(tetradecyl)azanium bromide, the bromide anion (Br⁻) is the counterion. The interaction between the counterion and the positively charged quaternary ammonium headgroup can significantly influence the CMC and the morphology of the aggregates formed.

Counterions that are less hydrated and more polarizable, such as bromide, tend to bind more strongly to the cationic headgroups at the micellar surface. researchgate.net This stronger binding neutralizes a greater fraction of the charge on the headgroups, thereby reducing the electrostatic repulsion between them. researchgate.net This reduction in repulsion allows the surfactant molecules to pack more closely together, which in turn favors micellization at a lower concentration. Consequently, quaternary ammonium bromides generally exhibit lower CMCs than their chloride counterparts. The more effective charge screening by bromide ions can also promote the transition from spherical to rod-like micelles at lower surfactant concentrations.

The specific binding of bromide ions to the cationic headgroups can also affect the interfacial properties of the surfactant, such as its ability to lower surface tension. A greater degree of counterion binding can lead to a more neutral and compact adsorbed layer at the air-water or oil-water interface, potentially resulting in a more significant reduction in interfacial tension.

Relationship between Molecular Architecture and Specific Mechanistic Research Applications

The unique molecular architecture of Methyl-tri(tetradecyl)azanium bromide, characterized by its bulky hydrophobic part and cationic headgroup, suggests its potential utility in specific research applications, particularly in catalysis and as a templating agent.

Catalytic Activity: Quaternary ammonium salts are widely used as phase transfer catalysts (PTCs). wikipedia.orgsacheminc.comresearchgate.net Their ability to transport anionic reactants from an aqueous phase to an organic phase, where the reaction with a substrate occurs, is central to their function. The lipophilicity of the cation is a critical factor in the efficiency of a PTC. With three long tetradecyl chains, Methyl-tri(tetradecyl)azanium bromide would be highly lipophilic, making it an excellent candidate for a PTC in reactions involving immiscible aqueous and organic phases. The bulky nature of the cation could also influence the selectivity of certain reactions by creating a specific steric environment around the transported anion.

Templating Efficiency: Cationic surfactants, particularly those with long alkyl chains, are extensively used as structure-directing agents (SDAs) or templates in the synthesis of mesoporous materials, such as silica (B1680970) and zeolites. sigmaaldrich.commdpi.comekb.eg The surfactant micelles act as a scaffold around which the inorganic precursors hydrolyze and condense. Subsequent removal of the organic template, typically by calcination, leaves behind a porous material with a well-defined pore size and structure.

The size and shape of the micelles dictate the dimensions of the pores in the final material. Surfactants with longer alkyl chains, like cetyltrimethylammonium bromide (CTAB), are known to produce materials with larger pore sizes. ekb.eg Given the substantial bulk of the three tetradecyl chains in Methyl-tri(tetradecyl)azanium bromide, it is plausible that this compound could be an effective template for the synthesis of mesoporous materials with significantly larger pore diameters. The unique packing of such a bulky surfactant could lead to novel pore morphologies that are not accessible with conventional single-chain surfactants. The use of trimeric cationic surfactants as structure-directing agents has been shown to produce highly ordered mesoporous silica with large surface areas. isc.ac

Future Directions and Emerging Research Avenues

Exploration of Methyl-tri(tetradecyl)azanium;bromide in Advanced Supramolecular Assemblies

The self-assembly of amphiphilic molecules into ordered structures is a cornerstone of supramolecular chemistry. The molecular geometry of this compound, with its three bulky hydrocarbon tails, is expected to favor the formation of complex, non-spherical aggregates in solution. Unlike single-chain surfactants that typically form micelles, the conical shape of this compound should promote the formation of bilayer structures, such as vesicles and lamellar phases.

Future research is anticipated to focus on harnessing this self-assembly behavior to create advanced materials. An area of significant potential is the formation of stable vesicles, or "quatsomes," which could serve as robust nanocarriers for drug delivery. The thick, intertwined bilayer formed by the three tetradecyl chains could offer enhanced stability and controlled release of encapsulated therapeutic agents.

Furthermore, in non-polar organic solvents, the compound is expected to form reverse micelles or organogels. These structures are of growing interest for applications in catalysis, templating nanomaterial synthesis, and environmental remediation. Research into the phase behavior of this compound in various solvents will be crucial to unlocking these applications. The transition between different assembled structures (e.g., vesicles to micelles) could be triggered by external stimuli like temperature or the introduction of co-surfactants, leading to the development of "smart" responsive materials. nih.govnih.gov

Table 1: Predicted Supramolecular Structures of Quaternary Ammonium (B1175870) Compounds Based on Alkyl Chain Configuration

Compound Type Number of Long Alkyl Chains Predominant Hydrophobic Structure Expected Primary Supramolecular Assembly Potential Advanced Application
Single-Chain (e.g., TTAB) 1 Single Chain Spherical Micelles Standard Detergency, Emulsification
Double-Chain (e.g., DODAB) 2 Bilayer Sheet Vesicles, Lamellar Phases Gene Delivery, Model Membranes

| Triple-Chain (e.g., this compound) | 3 | Bulky Cone/Wedge | Vesicles, Organogels, Liquid Crystals | Robust Drug Carriers, Catalytic Scaffolds |

Development of New Research Tools and Methodologies Utilizing the Compound

The distinct physicochemical properties of this compound make it a candidate for the development of novel research tools and analytical methods. Its highly lipophilic nature, combined with a localized charge, can be exploited in separation science and chemical sensing.

One promising area is in phase transfer catalysis (PTC) . While simpler QACs are already used as phase transfer catalysts, the three long alkyl chains of this compound would confer exceptional solubility in nonpolar organic phases. wikipedia.orgprinceton.edu This could enable the efficient transport of aqueous-phase anions into highly nonpolar media to react with organic substrates that are otherwise immiscible, potentially accelerating reaction rates and improving yields for a range of synthetic transformations. researchgate.netcore.ac.uk

Another emerging application is in the construction of ion-selective electrodes (ISEs) . The bulky, hydrophobic structure could be used as an ionophore in polymer membrane electrodes for the detection of large, lipophilic anions. nih.govrsc.org The unique pocket created by the three tetradecyl chains might offer high selectivity for specific target anions, a critical requirement for applications in environmental monitoring and clinical diagnostics. Research in this area would involve optimizing membrane composition and characterizing the electrode's selectivity and sensitivity towards various analytes. nih.govresearchgate.net

Table 2: Potential Applications of this compound as a Research Tool

Application Area Key Property Leveraged Research Objective
Phase Transfer Catalysis High solubility in nonpolar solvents To catalyze reactions between immiscible aqueous and organic reactants with high efficiency.
Ion-Selective Electrodes Formation of selective host-guest complexes To develop sensors for the potentiometric determination of large, hydrophobic anions.

Computational Design of Functional Analogs for Targeted Research Applications

Advances in computational chemistry and machine learning offer powerful tools for the in silico design and optimization of molecules for specific functions. rsc.orgmdpi.com This approach is particularly valuable for exploring the vast chemical space of QACs without relying solely on trial-and-error synthesis. nih.gov

Future research will likely involve the use of molecular dynamics (MD) simulations to model the self-assembly of this compound and its hypothetical analogs. rsc.orgrsc.org These simulations can provide detailed insights into how changes in alkyl chain length, or the replacement of the methyl group with other functional moieties, would affect the stability, size, and permeability of the resulting supramolecular assemblies. This would allow researchers to computationally screen for analogs capable of forming vesicles with optimal properties for drug encapsulation or liquid crystals with specific phase behaviors.

Table 3: Computational Approaches for Designing Analogs of this compound

Computational Method Research Goal Predicted Outcome/Parameter
Molecular Dynamics (MD) Simulate self-assembly and interaction with membranes. Vesicle stability, packing parameter, bilayer thickness.
Machine Learning (ML) Predict properties of novel surfactant structures. Critical Micelle Concentration (CMC), antimicrobial activity.

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